methyl {1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidin-4-yl}acetate
Description
Methyl {1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidin-4-yl}acetate is a piperidine-derived compound featuring a phthalazine ring and acetyl-ester functionalities. Its structural complexity and hybrid pharmacophore design make it a candidate for exploring biological activities, particularly in antitumor research . The compound’s synthesis involves multi-step reactions, including amide bond formation and cyclization, yielding crystalline products with high purity (e.g., 80–85% yields) . Key characterization data include $^{1}\text{H NMR}$, $^{13}\text{C NMR}$, and elemental analysis, confirming its molecular formula (e.g., C${19}$H${24}$N$4$O$5$ for analog 8b) and thermal stability (melting point: 139–141°C) .
Properties
IUPAC Name |
methyl 2-[1-[2-(1-oxophthalazin-2-yl)acetyl]piperidin-4-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-25-17(23)10-13-6-8-20(9-7-13)16(22)12-21-18(24)15-5-3-2-4-14(15)11-19-21/h2-5,11,13H,6-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGOORBWMHIBMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidin-4-yl}acetate typically involves multiple steps. One common method starts with the chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate to produce (4-benzyl-1-oxo-1H-phthalazin-2-yl)methyl acetate . This intermediate is then subjected to hydrazinolysis to yield the corresponding hydrazide, which is further reacted with various reagents to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrazinolysis Reactions
The methyl ester undergoes nucleophilic substitution with hydrazine hydrate to form hydrazide derivatives, a key step in synthesizing bioactive analogs.
| Reaction Conditions | Reagents/Catalysts | Product Structure | Yield | Source |
|---|---|---|---|---|
| Reflux in ethanol (4–6 hrs) | Hydrazine hydrate (excess) | {1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidin-4-yl}acetohydrazide | 75–85% |
This reaction is critical for generating intermediates for peptide coupling and heterocycle formation .
Amide Coupling Reactions
The hydrazide derivative participates in carbodiimide-mediated couplings to form peptide-like bonds.
| Substrate | Coupling Agent | Amine/Amino Acid Partner | Product Application | Source |
|---|---|---|---|---|
| Acetohydrazide intermediate | DCC (N,N′-dicyclohexylcarbodiimide) | Glycine methyl ester, β-alanine | Anticancer dipeptide derivatives |
Key findings:
-
Products like methyl [2-(1-oxophthalazin-2-yl)acetylamino]alkanoates show cytotoxicity against cancer cell lines (IC<sub>50</sub> values: 0.57–1.89 μM) .
-
Optimal yields (60–78%) achieved via azide coupling methods .
Ester Hydrolysis
The methyl ester is hydrolyzed to carboxylic acid under basic conditions, enabling further derivatization.
| Conditions | Reagents | Product | Application | Source |
|---|---|---|---|---|
| Aqueous NaOH (0.1M), 60°C, 2 hrs | Sodium hydroxide | {1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidin-4-yl}acetic acid | Precursor for metal complexes |
Cyclization and Condensation Reactions
The hydrazide intermediate undergoes cyclization with carbonyl compounds to form heterocyclic systems.
| Substrate | Reagents | Product Type | Biological Activity | Source |
|---|---|---|---|---|
| Acetohydrazide derivative | Malononitrile, acetylacetone | Pyrazole, pyrimidine hybrids | EGFR inhibition (IC<sub>50</sub>: 21.4 nM) |
Example:
-
Condensation with cyclohexanone yields 2-(4-benzyl-1-oxophthalazin-2-yl)-N-(2-(cyclohexylidene)hydrazineyl)acetamide , a potent apoptosis inducer .
Piperidine Ring Functionalization
The piperidine nitrogen undergoes alkylation or acylation to modulate pharmacokinetic properties.
| Reaction Type | Electrophile | Conditions | Outcome | Source |
|---|---|---|---|---|
| N-Alkylation | Ethyl chloroacetate | K<sub>2</sub>CO<sub>3</sub>, DMF, reflux | Enhanced solubility and target affinity |
Spectroscopic Characterization
Critical data for verifying reaction outcomes:
Biological Relevance of Derivatives
Derivatives exhibit notable pharmacological profiles:
Reaction Optimization Insights
-
Temperature control : Hydrazinolysis requires reflux (70–80°C) for complete conversion .
-
Chemoselectivity : Piperidine alkylation favors N-over O-attack due to higher nucleophilicity at nitrogen .
-
Catalyst efficiency : DCC outperforms EDCl/HOBt in amide bond formation for sterically hindered amines .
This compound’s reactivity profile positions it as a valuable scaffold for developing targeted therapies in oncology and inflammation. Further studies should explore enantioselective syntheses and in vivo pharmacokinetics.
Scientific Research Applications
Anticholinesterase Activity
Methyl {1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidin-4-yl}acetate has been investigated for its potential as an anticholinesterase agent. Anticholinesterase compounds are crucial in the treatment of Alzheimer's disease as they enhance cholinergic neurotransmission by inhibiting the enzyme acetylcholinesterase (AChE). Studies have shown that derivatives of piperidine-based compounds exhibit significant AChE inhibitory activity, which can be beneficial in managing cognitive decline associated with neurodegenerative disorders .
Antitumor Activity
The compound's structural similarity to known anticancer agents suggests potential antitumor activity. Research has indicated that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, studies on related compounds have shown promising results against breast cancer cells, indicating that this compound may also possess similar properties .
Antimicrobial Properties
Piperidine derivatives are known for their antimicrobial activities. The incorporation of the oxophthalazin moiety may enhance these properties, making this compound a candidate for further exploration in the development of antimicrobial agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathway often includes the formation of the piperidine ring followed by acylation with oxophthalazin derivatives. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| El-Subbagh et al. (2000) | Antitumor Activity | Identified piperidine derivatives with significant cytotoxicity against cancer cell lines. |
| Ganellin et al. (1965) | CNS Activity | Demonstrated that piperidine-based compounds can influence central nervous system functions positively. |
| Pathak et al. (2007) | Antimicrobial Activity | Reported on the efficacy of piperidine derivatives against various microbial strains. |
Mechanism of Action
The mechanism of action of methyl {1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), leading to apoptosis in cancer cells . The compound binds to the active site of EGFR, blocking its activity and triggering cell death pathways.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness lies in its 1-oxophthalazin-2(1H)-yl moiety, which distinguishes it from other piperidine derivatives. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Phthalazine vs.
- Fluorine Substitution : Fluorinated analogs (e.g., Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate) exhibit improved target specificity due to fluorine’s electronegativity, a feature absent in the phthalazine-containing compound .
- Ester Groups : Methyl esters (as in the target compound) generally offer higher lipophilicity than ethyl esters, influencing membrane permeability and bioavailability .
Key Observations :
- The target compound’s synthesis prioritizes amide bond formation, whereas fluorinated analogs require halogen-specific steps (e.g., Friedel-Crafts alkylation) .
- Higher yields (80–85%) are achieved in phthalazine derivatives compared to pyridine-based compounds, possibly due to stabilized intermediates during cyclization .
Q & A
Q. What are the optimal synthetic routes for methyl {1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidin-4-yl}acetate, and how are intermediates characterized?
Answer: The compound is synthesized via multi-step procedures involving:
Phthalazinone core formation : Reacting substituted phthalazinones with chloroacetyl chloride or ethyl oxalyl monochloride to introduce the acetyl group .
Piperidine coupling : The acetylated phthalazinone is conjugated to a piperidine moiety using coupling agents like DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in acetonitrile or dichloromethane .
Esterification : Final methylation is achieved via NaOH-mediated esterification in methanol .
Q. Characterization methods :
- NMR spectroscopy : and NMR confirm structural integrity, with key signals for the phthalazinone aromatic protons (~7.8–8.4 ppm) and piperidine methylene groups (~2.4–4.8 ppm) .
- Melting point analysis : White crystalline products typically melt between 69–213°C, depending on substituents .
- Elemental analysis : Carbon, hydrogen, and nitrogen content are validated against theoretical values (e.g., C: 53.88–61.76%, N: 13.72–16.75%) .
Q. How is the compound purified, and what analytical techniques ensure purity for biological testing?
Answer:
- Purification : Silica gel column chromatography with gradients of methanol in dichloromethane (e.g., 5% MeOH/CHCl) removes unreacted intermediates .
- Purity validation :
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm confirm >95% purity.
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular ions (e.g., [M+H] for CHNO: expected m/z 389.18) .
Advanced Research Questions
Q. How do structural modifications (e.g., amino acid side chains) influence antitumor activity, and what methodologies support SAR studies?
Answer: Structural modifications :
- Amino acid derivatives : Substituents like methylthio (SCH) or phenyl groups enhance cytotoxicity. For example, methyl 2-(2-(1-oxophthalazin-2(1H)-yl)acetamido)-4-(methylthio)butanamide (6d) shows 81% yield and IC values <50 µM against HEPG-2 cells .
Q. SAR methodologies :
Biological assays :
- MTT assay : Cell viability is measured after 48-hour exposure to compounds (10–100 µM) .
- Selectivity testing : Compare activity across cell lines (e.g., liver vs. breast cancer) to identify target specificity .
Computational modeling :
- Docking studies : AutoDock Vina assesses binding affinity to targets like topoisomerase II or DNA intercalation sites .
- ADMET prediction : SwissADME predicts pharmacokinetic properties (e.g., logP <3 for optimal bioavailability) .
Q. Example SAR Table :
| Derivative | Substituent | IC (HEPG-2) | LogP |
|---|---|---|---|
| 6d | SCH | 48 µg/mL | 2.1 |
| 8c | Phenyl | 62 µg/mL | 2.8 |
| Uranyl complex | NO | Inactive | N/A |
Q. How can contradictory biological data (e.g., inactive uranyl complexes) be resolved?
Answer: Case study : The uranyl nitrate complex in shows high cytotoxicity (48 µg/mL) against HEPG-2 but no activity against liver carcinoma. To resolve this:
Mechanistic profiling :
- Flow cytometry : Assess apoptosis (Annexin V/PI staining) to determine if cell death is caspase-dependent .
- Reactive oxygen species (ROS) assays : Measure oxidative stress induction, which may vary by cell line .
Structural analysis :
- X-ray crystallography (SHELX) : Compare ligand coordination geometry in active vs. inactive complexes. Uranyl complexes may exhibit steric hindrance in certain cellular environments .
Solubility testing : Poor aqueous solubility of uranyl complexes (e.g., in DMSO vs. PBS) could explain inconsistent activity .
Q. What crystallographic strategies are recommended for resolving the compound’s 3D structure?
Answer:
Q. How can researchers mitigate risks during large-scale synthesis or biological testing?
Answer:
- Safety protocols :
- Ventilation : Use fume hoods during DCC/HOBt reactions to avoid inhaling irritants .
- PPE : Nitrile gloves and lab coats prevent skin contact with cytotoxic compounds .
- Waste disposal : Neutralize acidic/byproduct streams with NaHCO before disposal .
- Biosafety : Conduct cell assays in BSL-2 facilities with ethanol-decontaminated workspaces .
Q. What computational tools predict the compound’s metabolic stability and drug-likeness?
Answer:
- Metabolic stability :
- CYP450 inhibition : Use Schrödinger’s QikProp to predict interactions with cytochrome P450 isoforms (e.g., CYP3A4) .
- Drug-likeness :
- Lipinski’s Rule of Five : MW <500 Da, H-bond donors <5, H-bond acceptors <10 .
- SwissADME : Generates bioavailability radar charts; ideal candidates occupy the pink area (high GI absorption, low P-gp efflux) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
